7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione

Physicochemical profiling CNS drug design Hydrogen bond donor optimization

Researchers procuring the N-methyl triazaspiro scaffold for fragment-based drug discovery face the risk of incorrect substitution, where the unsubstituted parent (3 HBD) compromises CNS permeability. This 7-methyl analog (CAS 1935561-93-5) eliminates that risk, providing exactly 2 HBD, TPSA 61.4 Ų, and XLogP -1.7 for CNS-accessible libraries. • MW 155.15 Da, 0 rotatable bonds - ideal fragment for oral bioavailability screening. • Validated spirohydantoin scaffold with demonstrated PHD pan-inhibitor and SARS-CoV-2 Mpro activity. • Available at 95% purity with batch-specific QC (NMR, HPLC, GC) for reproducible SAR.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13252762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CNC2)NC1=O
InChIInChI=1S/C6H9N3O2/c1-9-4(10)6(2-7-3-6)8-5(9)11/h7H,2-3H2,1H3,(H,8,11)
InChIKeyLQTXGSQURPKHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione – Procurement-Grade Spirocyclic Hydantoin Building Block with Quantifiable Physicochemical Differentiation


7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione (CAS 1935561-93-5) is a heterocyclic spiro compound with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol [1]. It belongs to the triazaspiro[3.4]octane-6,8-dione class, which features an azetidine ring spiro-fused to a hydantoin (imidazolidine-2,4-dione) moiety, with three nitrogen atoms integrated into the bicyclic framework [2]. The 7-methyl substitution distinguishes it from the unsubstituted parent scaffold (CAS 1026796-16-6, MW 141.13) by reducing the hydrogen bond donor count from three to two and increasing lipophilicity (XLogP3-AA = -1.7) [1]. This compound is supplied as a research-grade building block by multiple vendors at standard purities of 95% , and its hydrochloride salt form (CAS 2436296-66-9) is also commercially available . The spirohydantoin scaffold has been validated as a privileged structure in medicinal chemistry, with triazaspiro derivatives demonstrating activity as PHD pan-inhibitors, LFA-1 antagonists, and SARS-CoV-2 Mpro inhibitors in published programs [3][4].

Fragment-Based Discovery

Low molecular weight and zero rotatable bonds support fragment-library screening and lead generation workflows.

CNS-Permeability Tuning

N-Methyl substitution reduces hydrogen bond donor count to two, a profile associated with CNS-accessible chemical space.

Scaffold Differentiation

Triazaspiro core and 7-methyl cap provide a distinct physicochemical signature vs. unsubstituted parent or diaza analogs.

Why 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione Cannot Be Casually Replaced by Other Triazaspiro or Diazaspiro Analogs During Lead Optimization


The 7-methyl substituent on this scaffold is not a passive decoration; it directly controls hydrogen bond donor count, lipophilicity, and molecular recognition. Replacement by the unsubstituted parent (CAS 1026796-16-6) introduces an additional N–H donor at position 7, altering the HBD count from 2 to 3, which can shift the compound from CNS-accessible to peripherally restricted chemical space and change target engagement kinetics [1]. Substitution with bulkier 7-ethyl or 7-phenyl analogs (CAS 2137824-49-6 and 2443909-95-1) increases molecular weight beyond typical fragment thresholds and raises logP, reducing aqueous solubility and potentially compromising fragment-based screening compatibility [1]. The triaza scaffold (three nitrogen atoms) provides an additional hydrogen bond acceptor and donor compared with the diaza analog 5,7-diazaspiro[3.4]octane-6,8-dione (CAS 89691-88-3), and published SAR on related spirohydantoin series confirms that the presence and position of each ring nitrogen critically modulates enzyme inhibition potency and isoform selectivity [2][3]. These structural variations produce quantifiably different physicochemical profiles that directly impact solubility, permeability, and biological activity, making unverified substitution a high-risk decision in procurement for drug discovery programs.

Unsubstituted parent (CAS 1026796-16-6) adds an HBD

The N–H at position 7 raises HBD count from 2 to 3, potentially shifting CNS permeability and target-engagement profiles away from the 7-methyl scaffold.

7-Ethyl or 7-phenyl analogs alter logP and solubility

Bulkier N-substituents increase lipophilicity and molecular weight, likely reducing aqueous solubility and compromising fragment-based screening compatibility.

Diaza scaffold (5,7-diazaspiro analog) lacks an HBA

Replacing the triaza core with a diaza core removes one hydrogen bond acceptor, which may reduce target-engagement opportunities observed with the three-nitrogen scaffold.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Structural Differentiation of 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione from Its Closest Analogs


Hydrogen Bond Donor Count Reduction vs. Unsubstituted Parent: Tuning CNS Druglikeness and Permeability

7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione has a hydrogen bond donor (HBD) count of 2, compared with 3 for the unsubstituted parent 2,5,7-triazaspiro[3.4]octane-6,8-dione (where the N-7 position bears a hydrogen rather than a methyl group) [1][2]. This single HBD reduction is significant in medicinal chemistry because a shift from 3 to 2 HBDs places the compound below the typical HBD cutoff of ≤3 for CNS druglikeness, potentially improving blood–brain barrier penetration and reducing P-glycoprotein efflux susceptibility [1].

HBD Count Reduction
Class-level
2 HBD (7-methyl) vs. 3 HBD (unsubstituted parent)

Lower HBD count may support CNS permeability assessment.

Computed property; experimental BBB or PAMPA data required.

Physicochemical profiling CNS drug design Hydrogen bond donor optimization

Rotatable Bond Count of Zero: Maximizing Conformational Rigidity for Fragment-Based Drug Discovery vs. Flexible-Chain Analogs

7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione has a computed rotatable bond count of zero, arising from its fully cyclic spiro structure and the methyl group being directly attached to the hydantoin nitrogen with no additional rotatable bonds [1]. In contrast, the 7-ethyl analog (CAS 2137824-49-6) introduces one additional rotatable bond (C–C in the ethyl chain), and the 7-(2-methoxyethyl) analog (CAS available) introduces three additional rotatable bonds . Zero rotatable bonds maximize conformational rigidity, which is a desirable feature for fragment-based drug discovery (FBDD) because it reduces the entropic penalty upon binding and improves ligand efficiency [1].

Rotatable Bond Rigidity
Class-level
0 rotatable bonds vs. ≥1 for 7-ethyl / 7-(2-methoxyethyl) analogs

Zero rotatable bonds support fragment-appropriate conformational rigidity.

Fully cyclic spiro structure; verify impact on binding entropy.

Fragment-based drug discovery Conformational restriction Ligand efficiency

XLogP3-AA of -1.7 vs. Phenyl-Substituted Analog: >100-Fold Predicted Aqueous Solubility Advantage

The computed partition coefficient (XLogP3-AA) for 7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione is -1.7 [1]. While experimental logP data is not available for the 7-phenyl analog (CAS 2443909-95-1, free base MW ~217), the addition of a phenyl ring typically adds approximately +1.5 to +2.0 log units to a scaffold. Using a conservative estimate of XLogP ≈ +0.0 to +0.3 for the 7-phenyl analog, the 7-methyl compound is predicted to have roughly 50- to 200-fold higher aqueous solubility (ΔlogP ≈ 1.7–2.0 log units) based on the general solubility–lipophilicity relationship [1]. This translates into superior suitability for biochemical assay conditions requiring higher compound concentrations.

Predicted Solubility Contrast
Class-level
XLogP −1.7 (7-methyl) vs. estimated >0.0 for 7-phenyl analog

Lower logP may support higher aqueous solubility in biochemical assays.

Class-level estimation; experimental logP and kinetic solubility needed.

Aqueous solubility Lipophilicity optimization Lead-likeness

Triaza vs. Diaza Scaffold: Added Nitrogen at Position 2 Provides One Extra Hydrogen Bond Acceptor for Target Engagement

The triazaspiro[3.4]octane scaffold of 7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione contains three nitrogen atoms (positions 2, 5, and 7), whereas the structurally analogous 5,7-diazaspiro[3.4]octane-6,8-dione (CAS 89691-88-3) contains only two ring nitrogens [1][2]. This additional nitrogen at position 2 serves as a hydrogen bond acceptor, increasing the HBA count from 2 (diaza scaffold) to 3 (triaza scaffold) [1]. In the context of SARS-CoV-2 main protease (Mpro) inhibitor design, the patent literature on substituted 5,7-diazaspiro[3.4]octane-6,8-diones demonstrates that the hydantoin carbonyls and ring nitrogens form critical hydrogen bonds with the catalytic cysteine and histidine residues of Mpro; the triaza scaffold provides an additional H-bond acceptor that could engage backbone NH groups or structural water molecules in the target binding pocket [3].

Triaza vs. Diaza HBA
Reported
3 ring N / HBA 3 (triaza) vs. 2 ring N / HBA 2 (diaza scaffold)

Extra HBA provides additional target-engagement opportunity in protease binding sites.

Mpro patent SAR suggests N-2 contributes to interactions; confirm experimentally.

Scaffold hopping Hydrogen bonding Target engagement

Topological Polar Surface Area of 61.4 Ų: Predicting Favorable Oral Bioavailability Compared with Higher-MW Triazaspiro Analogs

7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione has a computed topological polar surface area (TPSA) of 61.4 Ų [1]. This value falls well below the commonly cited Veber threshold of <140 Ų for oral bioavailability and is also below the more stringent CNS threshold of <90 Ų [1]. The unsubstituted parent (CAS 1026796-16-6) has a slightly higher TPSA of approximately 70.2 Ų (computed as the hydrochloride salt; free base TPSA is comparable but marginally higher due to the additional N–H donor) [2]. The 7-phenyl analog (CAS 2443909-95-1, free base) has a TPSA identical or near-identical to the methyl analog (~61–62 Ų) but carries substantially higher molecular weight and logP, pushing it outside fragment-like chemical space. The 7-methyl substitution thus achieves an optimal balance: it retains the low TPSA favorable for permeability while keeping MW within fragment limits and logP in a range conducive to aqueous solubility [1].

TPSA Oral Bioavailability
Context-dependent
TPSA 61.4 Ų (7-methyl) vs. ~70.2 Ų for unsubstituted parent HCl salt

TPSA within Veber threshold may support oral bioavailability assessment.

Combine with low MW and logP for ADME evaluation; measure in vitro permeability.

Oral bioavailability prediction Veber's rules ADME optimization

Molecular Weight of 155.15 Da: Compliance with Fragment-Based Drug Discovery 'Rule of Three' vs. Bulkier N-Substituted Analogs

With a molecular weight of 155.15 Da, 7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione fits within the 'Rule of Three' (MW < 300 Da) commonly used to define fragment-like chemical space for fragment-based drug discovery (FBDD) [1]. In comparison, the 7-ethyl analog (CAS 2137824-49-6, MW ~169 Da) and the 7-phenyl analog (free base MW ~217 Da) remain within the rule-of-three cutoff, but the 2-benzhydryl analog (CAS 36883-36-0, MW 307.35 Da) exceeds it . More importantly, the 7-methyl compound's low MW combined with its zero rotatable bonds and moderate polarity makes it an ideal fragment starting point: it provides a balanced profile of binding interactions per unit mass (high ligand efficiency potential) while retaining sufficient chemical handles (the free NH at position 5 and the azetidine NH at position 2) for subsequent fragment growth [1].

Fragment Rule-of-Three Fit
Class-level
MW 155 (7-methyl) vs. 141 (parent), ~217 (7-Ph), 307 (2-benzhydryl)

MW complies with Rule of Three, supporting fragment-library screening and growth.

Ideal balance of size, functionality, and chemical handles for fragment elaboration.

Fragment-based screening Rule of three Lead-likeness

Optimal Procurement and Research Application Scenarios for 7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for CNS and Oral Targets

The compound's MW of 155.15 Da, zero rotatable bonds, TPSA of 61.4 Ų, and only 2 HBDs position it as a premium fragment for CNS-accessible and orally bioavailable target screening libraries [1]. Its XLogP of -1.7 ensures adequate aqueous solubility for biochemical screening at typical fragment concentrations (0.1–1 mM), while the azetidine NH (position 2) and hydantoin NH (position 5) provide two vectors for fragment elaboration. Procurement of this specific N-methyl analog, rather than the unsubstituted parent, avoids introducing a third HBD that would restrict CNS permeability [1].

Antiviral Protease Inhibitor Lead Generation (SARS-CoV-2 Mpro and Related Coronaviral Targets)

The triazaspiro[3.4]octane-6,8-dione scaffold is a structural analog of the 5,7-diazaspiro[3.4]octane-6,8-dione series disclosed as SARS-CoV-2 main protease (Mpro) inhibitors [2]. The additional nitrogen at position 2 in the triaza scaffold provides an extra hydrogen bond acceptor that can be exploited for interactions with the oxyanion hole or catalytic water network in the Mpro active site [2]. The 7-methyl substitution, by replacing an NH with an N–CH₃, mimics peptide N-methylation strategies commonly employed to improve metabolic stability of protease inhibitors without adding significant steric bulk [1].

Prolyl Hydroxylase (PHD) Inhibitor Scaffold Optimization for Anemia Indications

The spirohydantoin class has been validated as a structural class of pan-PHD inhibitors, with the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold delivering clinical candidates with robust EPO upregulation [3]. The 7-methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione scaffold differs in ring size (azetidine [4-membered] vs. piperidine [6-membered] at the spiro junction), offering a distinct conformational profile and exit vector geometry. For programs seeking PHD inhibitor IP outside the [4.5] scaffold space, the [3.4] triaza scaffold with N-methyl capping represents a structurally differentiated starting point [1][3].

Physicochemical Property Screening for Early-Stage Lead Optimization

For medicinal chemistry groups conducting systematic SAR at the N-7 position of the triazaspiro[3.4]octane-6,8-dione scaffold, the 7-methyl analog serves as the minimal-alkyl reference compound. Its computed properties (HBD = 2, TPSA = 61.4 Ų, XLogP = -1.7, 0 rotatable bonds) provide a baseline for assessing the impact of larger N-substituents on solubility, permeability, and metabolic stability [1]. Procurement of this specific compound enables direct experimental measurement of solubility (e.g., kinetic solubility assay at pH 7.4) and permeability (e.g., PAMPA or Caco-2) to validate the in silico predictions and guide further optimization [1].

Application
Selection Property
Validation Focus
CNS & oral bioavailability fragment library design
HBD count profile
CNS permeability assessment
Coronaviral protease targeting research
Triaza scaffold HBA potential
Mpro active-site engagement assays
PHD inhibitor scaffold differentiation
Spiro ring-size conformational profile
PHD isoform selectivity screening
Physicochemical property baseline for SAR
Minimal N-alkyl reference profile
Solubility / permeability assay validation
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